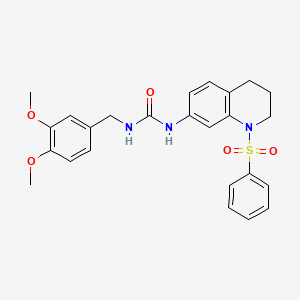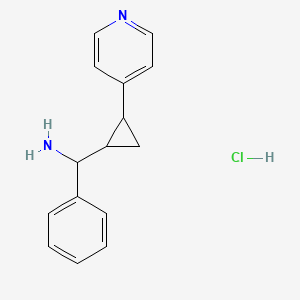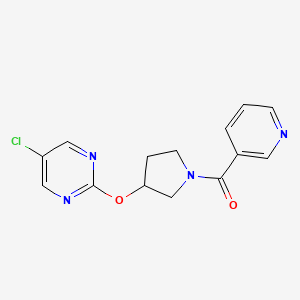
N-(4-chlorophenyl)-N'-(1,2,3-thiadiazol-4-ylcarbonyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
INTRODUCTION N-(4-chlorophenyl)-N'-(1,2,3-thiadiazol-4-ylcarbonyl)thiourea (CTT) is a small molecule with a wide range of applications in scientific research. CTT is widely used as a research tool to study the biochemical and physiological effects of drugs and chemicals, as well as to monitor physiological processes in the body. CTT has been used in a variety of laboratory experiments, such as cell culture, animal models, and in vitro assays. SYNTHESIS METHOD CTT can be synthesized by a variety of methods, including the use of a palladium-catalyzed reaction, the direct reaction of an aryl halide with a thiourea, and the reaction of an aryl halide with an amino-thiourea. SCIENTIFIC RESEARCH APPLICATIONS CTT has been used in a wide range of scientific research applications, including the study of drug metabolism and pharmacology, the study of cell signaling pathways, the study of enzyme activities, the study of gene expression, and the study of cell proliferation and apoptosis. CTT has also been used to study the effects of drugs on the nervous system, the cardiovascular system, and the immune system. MECHANISM OF ACTION CTT acts as an inhibitor of enzymes by binding to the active site of the enzyme and blocking its activity. CTT has also been shown to have an effect on the expression of certain genes, which can lead to changes in the expression of proteins and the activity of enzymes. BIOCHEMICAL AND PHYSIOLOGICAL EFFECTS CTT has been found to have a variety of biochemical and physiological effects, including the inhibition of enzymes, the modulation of gene expression, and the regulation of cell proliferation and apoptosis. CTT has also been shown to have an effect on the nervous system, the cardiovascular system, and the immune system. ADVANTAGES AND LIMITATIONS FOR LAB EXPERIMENTS CTT has a number of advantages for laboratory experiments, including its low cost, its low toxicity, and its ability to be synthesized in a variety of ways. However, CTT also has a number of limitations, including its potential for off-target effects and its potential to cause adverse side effects. FUTURE DIRECTIONS Future research on CTT could focus on its potential use as a therapeutic agent, its potential to be used in combination with other drugs, its potential to be used in the treatment of cancer, its potential to be used in the treatment of neurological disorders, and its potential to be used in the treatment of inflammatory diseases. Additionally, further research could be done to better understand the biochemical and physiological effects of CTT and to develop better methods of synthesis.
Wissenschaftliche Forschungsanwendungen
Antitumor and Cytotoxic Activity
Compounds with a thiadiazole moiety have been reported to exhibit antitumor and cytotoxic activities . This compound could be investigated for its potential to inhibit the growth of cancer cells. Studies could involve screening against different cancer cell lines and examining the mechanisms of action, such as apoptosis induction or cell cycle arrest.
Eigenschaften
IUPAC Name |
N-[(4-chlorophenyl)carbamothioyl]thiadiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN4OS2/c11-6-1-3-7(4-2-6)12-10(17)13-9(16)8-5-18-15-14-8/h1-5H,(H2,12,13,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMQBSFIECDEMNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)NC(=O)C2=CSN=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-N'-(1,2,3-thiadiazol-4-ylcarbonyl)thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-[[2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide](/img/structure/B2976198.png)

![5,6-dimethyl-3-(propan-2-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2976203.png)
![2-(2,4-dichlorophenoxy)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2976204.png)



![ethyl 2-(4-(N-cyclopropyl-N-methylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2976211.png)
![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-phenylethanediamide](/img/structure/B2976212.png)
![(4-chlorophenyl)[4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2976213.png)
![1-(3,4-Dimethylphenyl)-5-(2-morpholin-4-yl-2-oxoethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2976214.png)
![2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-4-methylpyrimidine](/img/structure/B2976215.png)
![3-Tert-butyl-7,9-dimethyl-1-propan-2-yl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2976217.png)